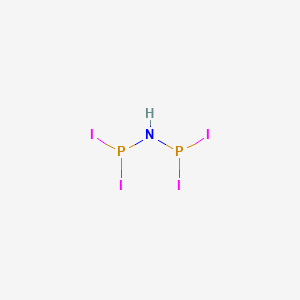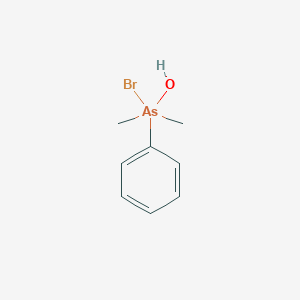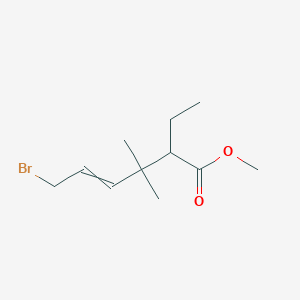
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate is an organic compound with a complex structure that includes a bromine atom, an ester functional group, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate typically involves multiple steps. One common method is the bromination of a precursor compound, followed by esterification. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Addition: Hydrogen gas (H₂) with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Addition: Formation of saturated compounds or halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds. The ester group can participate in hydrolysis or transesterification reactions, involving nucleophilic attack on the carbonyl carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-2-ethylhexanoate: Similar structure but lacks the double bond.
Ethyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-Bromo-2-ethyl-3,3-dimethylhex-4-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate is unique due to the presence of both a bromine atom and a double bond in its structure, which provides distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
60683-84-3 |
|---|---|
Formule moléculaire |
C11H19BrO2 |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate |
InChI |
InChI=1S/C11H19BrO2/c1-5-9(10(13)14-4)11(2,3)7-6-8-12/h6-7,9H,5,8H2,1-4H3 |
Clé InChI |
KWGDDYQUSDMGHX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)C(C)(C)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


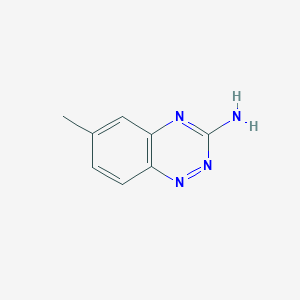
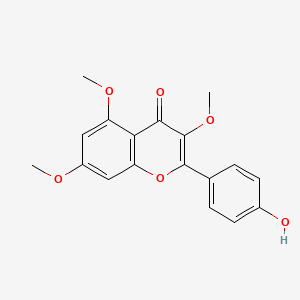


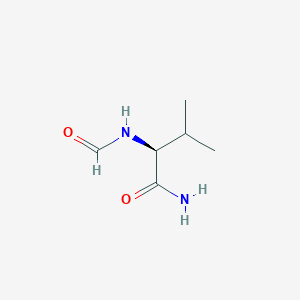

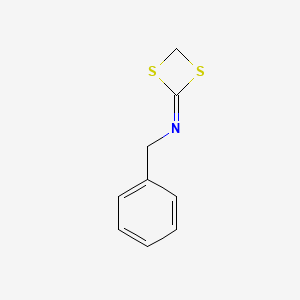
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
